Tributyl-(2-methoxyethoxymethyl)-tin
Description
Tributyl-(2-methoxyethoxymethyl)-tin is an organotin compound featuring a tributyltin core bonded to a 2-methoxyethoxymethyl group. Organotin compounds are widely studied for their reactivity, biological activity, and environmental impacts .
Properties
Molecular Formula |
C16H36O2Sn |
|---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
tributyl(2-methoxyethoxymethyl)stannane |
InChI |
InChI=1S/C4H9O2.3C4H9.Sn/c1-5-3-4-6-2;3*1-3-4-2;/h1,3-4H2,2H3;3*1,3-4H2,2H3; |
InChI Key |
IBNCKQMJGNXQCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCCOC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Tin Halides with Organometallic Reagents
One classical approach to prepare trialkyl-tin compounds is the alkylation of tin(IV) halides (e.g., tin tetrachloride) with trialkylaluminum reagents. According to patent US5087711A, tetraalkyl-tin compounds are synthesized by reacting tin(IV) chloride with trialkyl-aluminum at elevated temperatures, typically above 80°C, often around 200°C, in the presence of complexing agents to prevent side reactions involving aluminum chloride byproducts.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Tin(IV) chloride + trialkyl-aluminum | Tin(IV) chloride, trialkylaluminum | >80°C, reflux in tetrahydrofuran (THF) | Use of complexing agents (ethers, amines) to prevent AlCl3 complex formation |
This method, however, is more suited for symmetrical tetraalkyl-tin compounds rather than substituted trialkyl-tin derivatives with functional groups like 2-methoxyethoxymethyl.
Reduction of Bis-[trialkyl-tin] Oxide
A more suitable and widely used method for preparing trialkyl-tin hydrides, which are precursors to substituted organotin compounds, is the reduction of bis-[trialkyl-tin] oxide with sodium borohydride, as described in patent US5288886A.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Bis-[trialkyl-tin] oxide + NaBH4 | Bis-[trialkyl-tin] oxide, stabilized aqueous sodium borohydride | 0–140°C (preferably 20–60°C), inert solvent (THF preferred) | Formation of trialkyl-tin hydrides with high purity and stability |
This method offers advantages such as:
- High yields (nearly quantitative),
- High purity without further purification,
- Stability of the product under normal storage,
- Removal of Lewis acid contaminants by aqueous phase extraction.
This method can be adapted to prepare tributyl-tin hydrides, which can then be functionalized to introduce the 2-methoxyethoxymethyl group.
Functionalization to Introduce the 2-Methoxyethoxymethyl Group
Example Synthesis Procedure (Hypothetical, Based on Literature)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Reduction | Bis-(tributyl-tin) oxide + stabilized aqueous NaBH4 in THF | Stir at 20–60°C for 1–3 hours to form tributyl-tin hydride |
| 2. Functionalization | Tributyl-tin hydride + 2-methoxyethoxymethyl chloride, radical initiator (e.g., AIBN), inert atmosphere | Heat under reflux or UV irradiation to effect substitution |
Analytical and Purification Considerations
- The reaction mixture is typically worked up by aqueous extraction to remove inorganic salts and contaminants.
- Purification may involve vacuum distillation or chromatography if necessary.
- Characterization by NMR (especially ^1H and ^119Sn), IR, and mass spectrometry confirms the structure and purity.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of SnCl4 with trialkylaluminum | Tin tetrachloride, trialkylaluminum | >80°C, reflux in THF | Established for tetraalkyl-tin | High temp, complex byproducts, less suited for substituted derivatives |
| Reduction of bis-[trialkyl-tin] oxide | Bis-[trialkyl-tin] oxide, NaBH4 | 0–140°C (20–60°C preferred), inert solvent (THF) | High purity, quantitative yield, stable product | Requires preparation of bis-oxide precursor |
| Functionalization of tributyl-tin hydride | Tributyl-tin hydride, 2-methoxyethoxymethyl halide | Radical or nucleophilic substitution | Allows introduction of functional groups | Requires careful control to avoid side reactions |
Chemical Reactions Analysis
Types of Reactions: ((2-Methoxyethoxy)methyl)tributylstannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction Reactions: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve heating.
Substitution Reactions: Common reagents include alkyl halides and conditions often involve the use of polar aprotic solvents.
Major Products Formed:
Reduction Reactions: The major products are typically the reduced forms of the substrates.
Substitution Reactions: The major products are the substituted organotin compounds.
Scientific Research Applications
Chemistry: ((2-Methoxyethoxy)methyl)tributylstannane is widely used in organic synthesis as a radical initiator and reducing agent. It is employed in the synthesis of complex organic molecules and in the modification of existing compounds.
Biology and Medicine: In biological research, ((2-Methoxyethoxy)methyl)tributylstannane is used to study the effects of organotin compounds on biological systems. It has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: In the industrial sector, ((2-Methoxyethoxy)methyl)tributylstannane is used in the production of polymers and as a stabilizer in the manufacturing of plastics. It is also used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((2-Methoxyethoxy)methyl)tributylstannane involves its ability to donate electrons in radical reactions. The compound can generate radicals that initiate chain reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved include the activation of substrates through radical intermediates, which then undergo further transformations to yield the desired products .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The 2-methoxyethoxymethyl substituent introduces oxygen atoms and ether linkages, enhancing polarity compared to simpler alkyl or aryl substituents. Below is a comparison with structurally related tributyltin compounds:
Key Observations :
Toxicity and Environmental Impact
Organotin toxicity correlates with substitution patterns:
- Tributyltin acetate : Highly toxic to aquatic life (EC₅₀ < 1 µg/L for algae) and banned in antifouling paints under international regulations .
- Tributyl(1-ethoxyvinyl)tin: Limited ecotoxicological data, but tributyltin derivatives generally exhibit neurotoxic and immunotoxic effects .
- This compound: Expected lower bioaccumulation than non-polar analogs due to increased hydrophilicity, though toxicity remains a concern .
Analytical Detection
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
